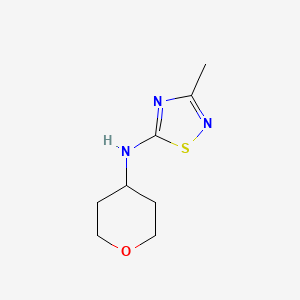
4-Chloro-6-(4-(6-chloro-2-(methylsulfanyl)-4-pyrimidinyl)piperazino)-2-(methylsulfanyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6-(4-(6-chloro-2-(methylsulfanyl)-4-pyrimidinyl)piperazino)-2-(methylsulfanyl)pyrimidine is a compound characterized by its complex structure comprising pyrimidine and piperazine moieties, chlorinated at multiple positions and possessing methylsulfanyl functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(4-(6-chloro-2-(methylsulfanyl)-4-pyrimidinyl)piperazino)-2-(methylsulfanyl)pyrimidine generally involves multi-step reactions starting from readily available pyrimidine precursors. Key steps include:
Chlorination: Selective introduction of chlorine atoms at the 4 and 6 positions of the pyrimidine ring.
Nucleophilic Substitution: Using 6-chloro-2-(methylsulfanyl)-4-pyrimidinylamine to react with piperazine derivatives, forming the piperazino-pyrimidine linkage.
Final Assembly: Coupling the resulting intermediate with additional methylsulfanyl groups, finalizing the compound’s structure.
Industrial Production Methods
On an industrial scale, these synthetic steps are optimized for large-scale production, involving:
Automated Synthesis Reactors: To ensure precise temperature and pressure control.
High-Yield Conditions: Employing catalysts and reagents that maximize yields while minimizing by-products.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target chlorinated positions, replacing them with hydrogen or other substituents.
Substitution: Halogen atoms in the compound can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or oxone, often in aqueous or organic solvents.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts.
Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of base catalysts.
Major Products Formed
Oxidized Derivatives: Sulfoxides or sulfones.
Reduced Derivatives: Dechlorinated compounds.
Substituted Compounds: Derivatives with new functional groups replacing the chlorine atoms.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its interaction with biological molecules and potential as a bioactive compound.
Medicine: Explored for therapeutic applications, particularly in targeting diseases involving oxidative stress or as antimicrobial agents.
Industry: Employed in the development of advanced materials and specialty chemicals.
作用機序
The mechanism by which 4-Chloro-6-(4-(6-chloro-2-(methylsulfanyl)-4-pyrimidinyl)piperazino)-2-(methylsulfanyl)pyrimidine exerts its effects involves:
Molecular Targets: Interaction with enzymes and receptors, possibly inhibiting or activating certain biochemical pathways.
Pathways Involved: Modulation of oxidative stress pathways, inhibition of microbial growth, or interference with specific signaling cascades.
類似化合物との比較
Similar Compounds
6-Chloro-2-(methylsulfanyl)pyrimidine: Shares the chlorinated pyrimidine core.
Piperazino-pyrimidine Derivatives: Compounds with similar structural frameworks but different functional groups.
Unique Attributes
4-Chloro-6-(4-(6-chloro-2-(methylsulfanyl)-4-pyrimidinyl)piperazino)-2-(methylsulfanyl)pyrimidine stands out due to its specific substitution pattern and dual methylsulfanyl groups, which can impart unique reactivity and biological properties.
特性
IUPAC Name |
4-chloro-6-[4-(6-chloro-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]-2-methylsulfanylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N6S2/c1-23-13-17-9(15)7-11(19-13)21-3-5-22(6-4-21)12-8-10(16)18-14(20-12)24-2/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGZCYPWYZRTIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)Cl)N2CCN(CC2)C3=CC(=NC(=N3)SC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(Benzenesulfonyl)piperazin-1-yl]-4-oxobut-2-enoic acid](/img/structure/B2509125.png)
![[(4-methoxyphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate](/img/structure/B2509126.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(3-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2509130.png)




![1-(Chloromethyl)-3-(3-ethylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2509137.png)

![(Z)-4-(dimethylamino)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2509142.png)
![N1-[5-(trifluoromethyl)pyridin-2-yl]propane-1,3-diamine](/img/structure/B2509143.png)


